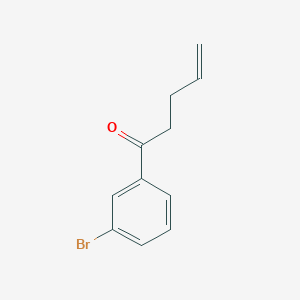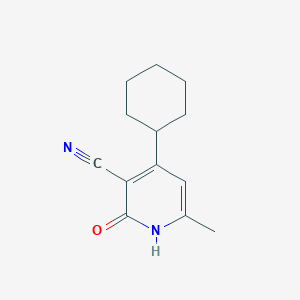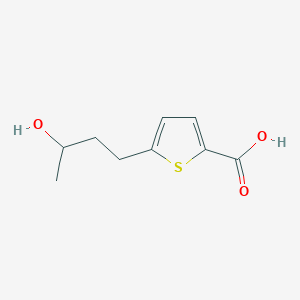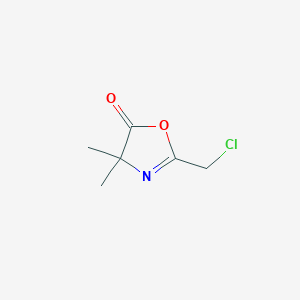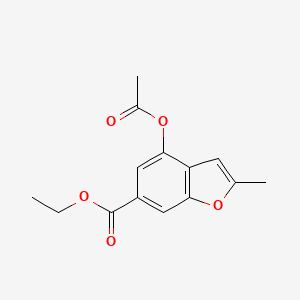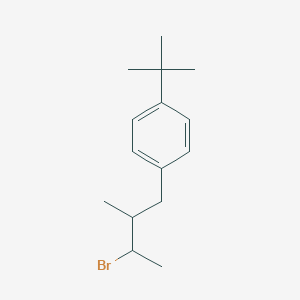
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 6-bromo-3-pyridylmethylamine. This reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-(6-substituted-3-pyridylmethyl)phthalimides.
Reduction Reactions: Products include N-(6-bromo-3-pyridylmethyl)amine or alcohol derivatives.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
科学研究应用
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the pyridylmethyl group can interact with specific molecular targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
相似化合物的比较
Similar Compounds
- N-(3-bromopropyl)phthalimide
- N-(4-bromobenzyl)phthalimide
- N-(6-chloro-3-pyridylmethyl)phthalimide
Uniqueness
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom at the 6-position of the pyridylmethyl group This structural feature imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives
属性
CAS 编号 |
120740-11-6 |
|---|---|
分子式 |
C14H9BrN2O2 |
分子量 |
317.14 g/mol |
IUPAC 名称 |
2-[(6-bromopyridin-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |
InChI 键 |
KZIXQYHLMWBJLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


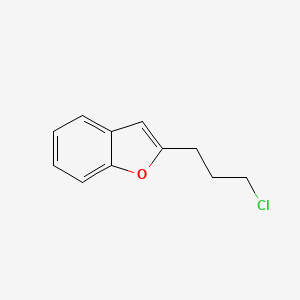
![tert-Butyl methyl[(3S)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B8472114.png)
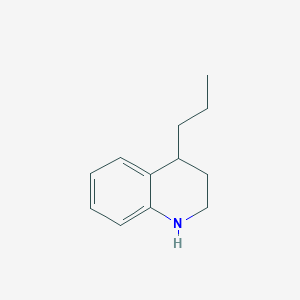
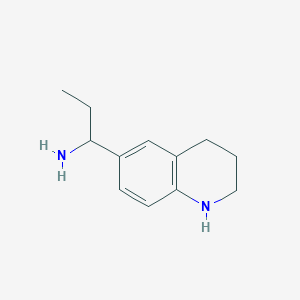
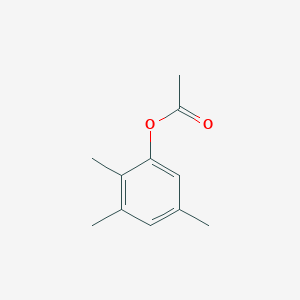
![(R)-5-(1-phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B8472146.png)
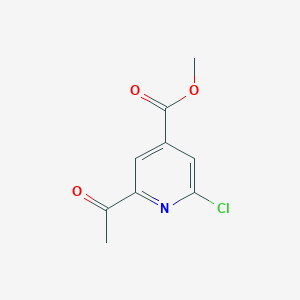
![4-[N-(4-hydroxybenzyl)amino]benzonitrile](/img/structure/B8472162.png)
